Ralitoline

Description

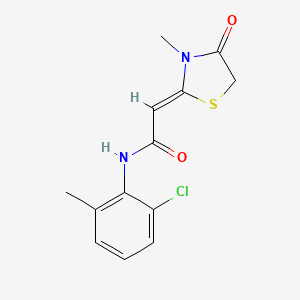

Structure

3D Structure

Properties

CAS No. |

93738-40-0 |

|---|---|

Molecular Formula |

C13H13ClN2O2S |

Molecular Weight |

296.77 g/mol |

IUPAC Name |

(2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |

InChI |

InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6- |

InChI Key |

YJXQTIXFPYPQFT-SDQBBNPISA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)/C=C\2/N(C(=O)CS2)C |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |

Appearance |

Solid powder |

Other CAS No. |

93738-40-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)- Ralitoline |

Origin of Product |

United States |

Foundational & Exploratory

Ralitoline: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralitoline is a thiazolidinone derivative that has demonstrated significant anticonvulsant properties in a variety of preclinical models. Its primary mechanism of action is the blockade of voltage-gated sodium channels, a key target in the therapeutic management of epilepsy. This technical guide provides a detailed examination of the molecular interactions, physiological effects, and the experimental basis for our understanding of this compound's mechanism of action. It includes a summary of quantitative pharmacological data, descriptions of key experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound exerts its anticonvulsant effects primarily through the inhibition of voltage-gated sodium channels.[1] This action is crucial in controlling neuronal hyperexcitability, a hallmark of epileptic seizures. The blockade by this compound is not a simple occlusion of the channel pore but rather a nuanced, state-dependent interaction.

Frequency- and Voltage-Dependent Inhibition

A key characteristic of this compound's interaction with sodium channels is its frequency- and voltage-dependence.[1] This means that the inhibitory effect of this compound is more pronounced under conditions of high-frequency neuronal firing and when the neuronal membrane is depolarized, conditions that are characteristic of seizure activity. This property allows for a targeted reduction of pathological neuronal activity with potentially less impact on normal, low-frequency firing. The drug is thought to bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.

Interaction with Sodium Channel Receptor Site 2

Studies have shown that this compound displaces the binding of radiolabeled batrachotoxinin A 20-α-benzoate ([³H]BTX-b).[2][3] BTX-b is a neurotoxin that binds to receptor site 2 on the α-subunit of voltage-gated sodium channels, a site known to be a target for several local anesthetics and anticonvulsants. This suggests that this compound allosterically modulates this site, stabilizing the channel in a non-conducting state.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Assay | Reference |

| IC₅₀ (Sustained Repetitive Firing) | 2 µM | Cultured Mouse Spinal Cord Neurons | Electrophysiology | [2][3] |

| Kd ([³H]BTX-b Displacement) | 25 µM | Rat Brain Synaptosomes | Radioligand Binding Assay | [2][3] |

Table 2: In Vivo Anticonvulsant Activity of this compound in Mice

| Test | Parameter | Value (i.p.) | Reference |

| Maximal Electroshock Seizure (MES) | ED₅₀ | 2.8 mg/kg | [1] |

| Rotarod Ataxia | TD₅₀ | 14.5 mg/kg | [1] |

| Protective Index (TD₅₀/MES-ED₅₀) | 5.2 | [1] |

Table 3: Active Plasma Concentrations of this compound in Mice

| Seizure Model | Active Plasma Concentration | Reference |

| MES Threshold Test | ~300 ng/ml | [2] |

| MES Test (supramaximal stimulation) | ~1,300 ng/ml | [2] |

Experimental Protocols

The following sections describe the methodologies for the key experiments that have elucidated the mechanism of action of this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This technique was used to directly measure the effect of this compound on the fast sodium inward current in isolated cells.

-

Cell Preparation: Experiments were performed on cultured neonatal rat cardiomyocytes[1] or cultured fetal mouse spinal cord neurons.[3]

-

Recording: The whole-cell configuration of the patch-clamp technique was used. A glass micropipette with a small tip diameter forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: To study the frequency-dependent block, trains of depolarizing pulses were applied to elicit sodium currents. The effect of this compound was assessed by comparing the current amplitude at the beginning and end of the train. For voltage-dependence, the holding potential of the cell membrane was varied to alter the proportion of sodium channels in different conformational states (resting, open, inactivated).

-

Solutions: The extracellular solution typically contained physiological concentrations of ions, with sodium as the charge carrier for the inward current. The intracellular solution in the pipette was formulated to mimic the cell's cytoplasm and often contained cesium to block potassium currents, thereby isolating the sodium current.

-

Data Analysis: The peak sodium current amplitude was measured before and after the application of this compound at various concentrations to determine the IC₅₀.

[³H]Batrachotoxin Binding Assay

This radioligand binding assay was used to determine if this compound interacts with a known neurotoxin binding site on the sodium channel.

-

Tissue Preparation: Synaptosomes were prepared from rat brain tissue. This involves homogenization of the brain tissue and a series of centrifugations to isolate the nerve terminal fraction, which is rich in sodium channels.

-

Assay Conditions: The synaptosomal membranes were incubated with a fixed concentration of [³H]BTX-b and varying concentrations of this compound.

-

Incubation and Separation: The mixture was incubated to allow binding to reach equilibrium. The bound radioligand was then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]BTX-b, was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]BTX-b (the Kd or Ki) was calculated from competition binding curves.

In Vivo Anticonvulsant Models in Mice

-

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.

-

Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a protective effect.

-

Dosing: this compound was administered intraperitoneally (i.p.) at various doses to determine the median effective dose (ED₅₀).

-

-

Subcutaneous Pentylenetetrazol (PTZ) Seizure Threshold Test: This model is used to detect compounds that raise the threshold for clonic seizures.

-

Procedure: A sub-convulsive dose of the chemoconvulsant pentylenetetrazol is administered subcutaneously.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is measured.

-

-

Rotarod Ataxia Test: This test is used to assess for potential motor impairment or neurotoxicity.

-

Procedure: Mice are placed on a rotating rod, and the time they are able to maintain their balance is recorded.

-

Endpoint: The dose at which 50% of the animals fall off the rod within a set time period is determined as the median toxic dose (TD₅₀).

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: this compound's state-dependent binding to sodium channels.

Experimental Workflows

Caption: Workflow for whole-cell voltage-clamp experiments.

Caption: Workflow for the [³H]BTX-b radioligand binding assay.

Pharmacokinetics and Metabolism

Publicly available data on the pharmacokinetics and metabolism of this compound is limited due to the discontinuation of its development. However, Phase I clinical studies in human volunteers indicated that this compound exhibited linear pharmacokinetics in the dose range tested (up to 150 mg).[2] Further details on its absorption, distribution, metabolism, and excretion are not extensively documented in the scientific literature.

Conclusion

The primary mechanism of action of this compound is the frequency- and voltage-dependent blockade of voltage-gated sodium channels. This state-dependent inhibition allows for a targeted effect on the hyperexcitable neurons involved in seizure generation while sparing normal neuronal activity. Its interaction with receptor site 2 on the sodium channel α-subunit further clarifies its molecular mechanism. While its clinical development was halted, the study of this compound has contributed to the understanding of the pharmacology of anticonvulsant drugs targeting sodium channels.

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a reevaluation of anticonvulsant profile and determination of "active" plasma concentrations in comparison with prototype antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Ralitoline: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Preclinical Pharmacology, and Mechanism of Action of a Novel Anticonvulsant Agent

Abstract

Ralitoline, a thiazolidinone derivative, emerged as a promising anticonvulsant compound with a mechanism of action centered on the blockade of voltage-sensitive sodium channels. Preclinical studies demonstrated its efficacy in established animal models of epilepsy, suggesting potential therapeutic value for generalized tonic-clonic and complex partial seizures. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, a summary of its key preclinical pharmacology data, and a detailed exploration of its mechanism of action. Methodologies for the principal experimental assays are described, and its primary signaling pathway is visualized. While the clinical development of this compound was discontinued, the data presented herein remains valuable for researchers in the field of antiepileptic drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically distinct from many conventional antiepileptic drugs.[1][2] Its systematic IUPAC name is (2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide.[3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃ClN₂O₂S | [4] |

| Molecular Weight | 296.77 g/mol | [3][4] |

| IUPAC Name | (2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide | [3] |

| CAS Number | 93738-40-0 | [3] |

| XlogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Solubility | Information not publicly available. | |

| pKa | Information not publicly available. |

Preclinical Pharmacology

This compound exhibited potent anticonvulsant activity in a range of preclinical models. Its efficacy was particularly noted in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.

Table 2: In Vivo Efficacy and Neurotoxicity of this compound in Mice

| Assay | Parameter | Value (i.p. administration) | Source |

| Maximal Electroshock Seizure (MES) Test | ED₅₀ | 2.8 mg/kg | [1] |

| Rotarod Ataxia Test | TD₅₀ | 14.5 mg/kg | [1] |

| Protective Index (TD₅₀/ED₅₀) | 5.2 | [1] | |

| Subcutaneous Pentylenetetrazol (scPTZ) Seizure Threshold Test | Activity | Limited protective action at higher doses | [1][2] |

| Strychnine Seizure Test | Effect | Prolonged latency of tonic seizures and survival time (at 5 and 10 mg/kg) | [1][2] |

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-sensitive sodium channels.[1][2] This action is frequency- and voltage-dependent, suggesting a preferential interaction with channels in a rapidly firing state, which is characteristic of epileptic seizures.

Table 3: In Vitro Activity of this compound on Sodium Channels

| Assay | Parameter | Value | Source |

| Whole-Cell Voltage-Clamp (cultured neonatal rat cardiomyocytes) | Effect | Inhibition of fast sodium inward current | [1][2] |

| Blockade of Sustained Repetitive Firing (cultured mouse spinal cord neurons) | IC₅₀ | 2 µM | [5] |

| [³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-b) Binding Assay (rat brain synaptosomes) | K_d | 25 µM | [5] |

Signaling Pathway

This compound's mechanism of action involves the direct modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, this compound reduces excessive neuronal firing.

Figure 1: this compound's inhibitory effect on the neuronal excitability pathway.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully available in the public literature. However, based on standard pharmacological procedures, the following outlines the likely methodologies employed.

Maximal Electroshock (MES) Seizure Test in Mice

This test evaluates the ability of a compound to prevent the spread of seizures.

Workflow:

Figure 2: Workflow for the Maximal Electroshock (MES) test.

Methodology:

-

Animal Model: Male mice are typically used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mouse.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extensor seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

Rotarod Ataxia Test in Mice

This test assesses motor coordination and potential neurological deficits.

Methodology:

-

Apparatus: A rotating rod apparatus is used.

-

Training: Mice may be trained on the apparatus at a constant speed.

-

Drug Administration: this compound or vehicle is administered i.p.

-

Testing: At the time of peak drug effect, mice are placed on the rod, which is then set to accelerate.

-

Endpoint: The latency to fall from the rotating rod is recorded.

-

Data Analysis: The dose that causes 50% of the animals to fall from the rod (TD₅₀) is calculated.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the effect of a compound on ion channel currents. While a specific protocol for this compound is not available, a general methodology is as follows:

Methodology:

-

Cell Preparation: Cultured cells expressing voltage-gated sodium channels (e.g., neonatal rat cardiomyocytes or mouse spinal cord neurons) are used.

-

Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell configuration.

-

Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit sodium currents.

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition: The resulting sodium currents are recorded and measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the sodium current (IC₅₀) is determined by fitting the concentration-response data to a logistic equation.

[³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-b) Binding Assay

This assay measures the binding of a compound to the neurotoxin binding site 2 on the sodium channel.

Methodology:

-

Membrane Preparation: Synaptosomes are prepared from rat brain tissue.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [³H]BTX-b and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that displaces 50% of the specific [³H]BTX-b binding (IC₅₀) is determined. The equilibrium dissociation constant (K_d) is then calculated using the Cheng-Prusoff equation.

Synthesis

Information regarding the specific chemical synthesis pathway for this compound is not publicly available in the scientific literature or patent databases.

Pharmacokinetics and Metabolism

Phase I clinical studies indicated that this compound was well-tolerated in human volunteers and exhibited linear pharmacokinetics at doses up to 150 mg.[1] However, detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile, including the identification of any major metabolites, has not been published.

Conclusion

This compound is a potent, orally active anticonvulsant that exerts its effect through the blockade of voltage-gated sodium channels. Its efficacy in preclinical models of generalized tonic-clonic seizures, coupled with a favorable protective index, highlighted its potential as a novel antiepileptic drug. Although its clinical development was halted, the study of this compound has contributed to the understanding of the role of sodium channel modulation in the treatment of epilepsy. The data and methodologies presented in this guide can serve as a valuable resource for researchers and scientists engaged in the ongoing search for new and improved therapies for seizure disorders. Further investigation into the structure-activity relationships of the thiazolidinone class of compounds may yet yield new therapeutic agents.

References

- 1. This compound: a reevaluation of anticonvulsant profile and determination of "active" plasma concentrations in comparison with prototype antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H13ClN2O2S | CID 6436118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ralitoline as a Sodium Voltage-Gated Channel Alpha Subunit Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralitoline is an anticonvulsant compound that exerts its effects through the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to the interaction of this compound with the alpha subunit of these channels. While the specific isoform selectivity of this compound across the Nav1.x family has not been extensively characterized in publicly available literature, existing data from native tissue preparations robustly support its function as a state-dependent sodium channel blocker. This document summarizes key quantitative data, details established experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to aid researchers in the field of pharmacology and drug development.

Introduction

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. The alpha subunit of these channels forms the ion-conducting pore and is the primary target for a variety of therapeutic agents, including anticonvulsants, antiarrhythmics, and local anesthetics. This compound, a thiazolidinone derivative, has demonstrated potent anticonvulsant activity in several preclinical models.[1] Early research has established that its primary mechanism of action involves the inhibition of VGSCs, specifically by blocking the sustained repetitive firing of sodium-dependent action potentials.[2][3] This guide delves into the technical details of this compound's interaction with the sodium channel alpha subunit, providing a foundational resource for further research and development.

Mechanism of Action: Direct Blockade of the Sodium Channel Alpha Subunit

This compound's primary mechanism of action is the direct blockade of the voltage-gated sodium channel alpha subunit. This interaction leads to a reduction in the influx of sodium ions, which in turn dampens neuronal excitability. The blockade by this compound is characterized by its frequency- and voltage-dependence, indicating a preferential interaction with channels in the open or inactivated states over the resting state.[1] This state-dependent inhibition is a hallmark of many clinically effective sodium channel blockers.

dot

Quantitative Data

The following tables summarize the key quantitative data available for this compound's interaction with voltage-gated sodium channels. It is important to note that this data is derived from studies on native tissues, which express a heterogeneous population of sodium channel isoforms.

| Parameter | Value | Cell Type | Species | Reference |

| IC50 (Sustained Repetitive Firing) | 2 µM | Spinal Cord Neurons | Mouse | [2][3] |

| Apparent Kd ([3H]BTX-b Binding) | 25 µM | Brain Synaptosomes | Rat | [2][3] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Effect | Concentration | Cell Type | Species | Reference |

| Fast Sodium Inward Current | Frequency- and Voltage-Dependent Inhibition | Not specified | Neonatal Cardiomyocytes | Rat | [1] |

Table 2: Electrophysiological Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on sodium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the fast sodium inward current in isolated cells.

Objective: To determine the frequency- and voltage-dependent block of sodium channels by this compound.

Materials:

-

Cultured cells (e.g., neonatal rat cardiomyocytes, mouse spinal cord neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Prepare cultured cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

To assess tonic block, apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).

-

To assess frequency-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

To assess voltage-dependent block, vary the holding potential before applying a test pulse.

-

Perfuse the cell with varying concentrations of this compound and repeat the voltage protocols.

-

Analyze the reduction in sodium current amplitude to determine IC50 values and the characteristics of the block.

dot

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. This compound (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Ralitoline (CI-946): An Anticonvulsant Thiazolidinone Derivative

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Ralitoline (CI-946) is a thiazolidinone derivative identified for its potent anticonvulsant properties. Developed by Parke-Davis Pharmaceutical Research, a division of the Warner-Lambert Company (now part of Pfizer), this compound emerged from research programs seeking novel chemical entities for the treatment of epilepsy. Preclinical studies demonstrated its efficacy in various animal models of seizures, functioning through a mechanism of action similar to established antiepileptic drugs like phenytoin and carbamazepine—the blockade of voltage-sensitive sodium channels. Despite promising early-stage results, including good tolerability in Phase I clinical trials, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound (CI-946).

Introduction and Discovery

This compound, with the chemical name (Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide, was synthesized as part of a broader investigation into the therapeutic potential of 4-oxothiazolidin-2-ylideneacetamide derivatives as central nervous system agents. Its discovery was driven by the need for novel anticonvulsants with improved efficacy and safety profiles compared to existing treatments. This compound is chemically distinct from many conventional antiepileptic drugs.[1]

Preclinical Pharmacology

The anticonvulsant activity of this compound was characterized in several rodent models of epilepsy. These studies demonstrated its potential efficacy against generalized tonic-clonic and complex partial seizures.

Anticonvulsant Activity

This compound exhibited potent, dose-dependent anticonvulsant effects in the maximal electroshock (MES) seizure test in mice, a standard model for generalized tonic-clonic seizures. It also demonstrated efficacy in raising the threshold for electrically-evoked hippocampal discharges in rats.[1] In comparative studies with prototype antiepileptic drugs, this compound was found to be a highly potent compound in MES models.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

| Parameter | Test Animal | Value | Route of Administration |

| ED₅₀ (MES Test) | Mouse | 2.8 mg/kg | Intraperitoneal (i.p.) |

| TD₅₀ (Rotorod Ataxia) | Mouse | 14.5 mg/kg | Intraperitoneal (i.p.) |

| Protective Index (TD₅₀/ED₅₀) | Mouse | 5.2 | N/A |

| IC₅₀ (Sustained Repetitive Firing) | Cultured Mouse Spinal Cord Neurons | 2 µM | In vitro |

| Kd ([³H]BTX-b Binding) | Rat Brain Synaptosomes | 25 µM | In vitro |

Table 1: In Vivo and In Vitro Efficacy of this compound.[1][3][4]

| Seizure Model | "Active" Plasma Concentration (ng/mL) |

| MES Threshold Test | ~300 |

| MES Test (Supramaximal) | ~1300 |

Table 2: "Active" Plasma Concentrations of this compound in Mice.[2]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-sensitive sodium channels.[1] This action is similar to that of phenytoin and carbamazepine and is believed to underlie its anticonvulsant effects by preventing the high-frequency firing of neurons that is characteristic of seizures.[3]

Electrophysiological Evidence

Whole-cell voltage-clamp experiments on cultured neonatal rat cardiomyocytes and mouse spinal cord neurons demonstrated that this compound inhibits the fast sodium inward current in a frequency- and voltage-dependent manner.[1][3] It effectively blocks sustained repetitive firing of sodium action potentials.[3][4]

Radioligand Binding Studies

This compound's interaction with sodium channels was further confirmed through radioligand binding assays. It was shown to inhibit the binding of [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-b) to rat brain synaptosomes.[3][4] BTX-b is a neurotoxin that binds to site 2 of the voltage-sensitive sodium channel, and its displacement by this compound indicates a direct interaction with this channel.

References

Ralitoline (CI-946): A Technical Overview of a Voltage-Gated Sodium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralitoline, also known by its developmental code CI-946, is a thiazolidinone derivative that has demonstrated significant anticonvulsant properties in preclinical studies.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, a critical component in the propagation of action potentials in excitable neuronal tissues. This technical guide provides a comprehensive overview of this compound, summarizing its known synonyms, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. Although its clinical development was discontinued, the data available for this compound provides valuable insights for researchers in the fields of epilepsy, neuroscience, and sodium channel pharmacology.

Synonyms and Alternative Names

A clear understanding of the nomenclature is essential for comprehensive literature searches and data correlation. The following table summarizes the known synonyms and identifiers for this compound.

| Type | Name/Identifier |

| International Nonproprietary Name (INN) | This compound |

| US Adopted Name (USAN) | This compound |

| Developmental Code | CI-946 |

| Systematic (IUPAC) Name | (2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |

| Other Names | Ralitolina, Ralitolinum |

| CAS Number | 93738-40-0 |

| PubChem CID | 6436118 |

| DrugBank Accession Number | DB00998 |

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy and binding affinity data.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Assay | Tissue/Cell Line |

| IC₅₀ | 2 µM | Blockade of sustained repetitive firing of sodium action potentials | Cultured mouse spinal cord neurons |

| K_d | 25 µM | [³H]Batrachotoxinin A 20-α-benzoate (BTX-b) binding displacement | Rat brain synaptosomes |

Table 2: In Vivo Anticonvulsant Activity and Neurotoxicity in Mice

| Parameter | Value (mg/kg, i.p.) | Test |

| ED₅₀ | 2.8 | Maximal Electroshock Seizure (MES) Test |

| TD₅₀ | 14.5 | Rotorod Ataxia Test |

Mechanism of Action

This compound exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials. In pathological conditions such as epilepsy, high-frequency neuronal firing is a hallmark of seizure activity. This compound has been shown to inhibit this sustained repetitive firing of sodium action potentials.[2] This effect is frequency- and voltage-dependent, suggesting that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel. This mechanism is similar to that of other established anticonvulsant drugs like phenytoin and carbamazepine. By blocking the rapid influx of sodium ions, this compound dampens the excessive neuronal excitability that leads to seizures.

While it is established that this compound is a sodium channel blocker, the specific subtypes of the nine known voltage-gated sodium channels (Nav1.1-1.9) that it preferentially targets have not been extensively reported in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is based on the methodology used to assess the effect of this compound on sustained repetitive firing in cultured mouse spinal cord neurons and on the fast sodium inward current in cultured neonatal rat cardiomyocytes.[1][2]

1. Cell Culture:

-

For Spinal Cord Neurons: Dissociated spinal cord neurons from fetal mice are plated on collagen-coated glass coverslips and maintained in a suitable growth medium (e.g., Eagle's Minimum Essential Medium with Earle's salts, supplemented with fetal bovine serum, glucose, and antibiotics) in a humidified incubator at 37°C with 5% CO₂.

-

For Neonatal Rat Cardiomyocytes: Ventricular myocytes are isolated from neonatal rats by enzymatic digestion (e.g., with trypsin and collagenase) and cultured on laminin-coated dishes.

2. Electrophysiological Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The cells are continuously perfused with an external recording solution containing (in mM): 145 NaCl, 3 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.2.

-

Recordings are made using a patch-clamp amplifier. Data is acquired and analyzed using appropriate software.

3. Experimental Procedure:

-

A stable whole-cell recording configuration is established.

-

To elicit sustained repetitive firing, neurons are depolarized by injecting a current pulse of sufficient amplitude and duration (e.g., 500 ms).

-

To measure the fast sodium inward current in cardiomyocytes, cells are held at a holding potential of -90 mV and depolarized to various test potentials.

-

A baseline recording is obtained before the application of this compound.

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the external solution, is perfused into the recording chamber at various concentrations.

-

The effect of this compound on the firing frequency and the amplitude of the sodium current is recorded and analyzed.

[³H]Batrachotoxinin A 20-α-benzoate (BTX-b) Binding Assay

This protocol is based on the methodology used to determine the binding affinity of this compound to voltage-gated sodium channels in rat brain synaptosomes.[2]

1. Synaptosome Preparation:

-

Whole brains from rats are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

The pellet is washed and resuspended in the binding buffer.

2. Binding Assay:

-

The binding assay is performed in a final volume of 250 µL in microcentrifuge tubes or a 96-well plate.

-

Each reaction contains:

-

Synaptosomal membrane preparation (typically 50-100 µg of protein).

-

[³H]BTX-b at a fixed concentration (e.g., 5 nM).

-

A range of concentrations of unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4).

-

-

To determine non-specific binding, a high concentration of a known sodium channel ligand (e.g., 300 µM veratridine) is added to a set of tubes.

-

The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

3. Termination and Measurement:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific [³H]BTX-b binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The equilibrium dissociation constant (K_d) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound (CI-946) is a potent anticonvulsant that functions as a voltage- and frequency-dependent blocker of voltage-gated sodium channels. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers interested in the pharmacology of sodium channel modulators and the development of novel antiepileptic drugs. While further investigation into its specific interactions with sodium channel subtypes would be beneficial, the existing body of research on this compound continues to be a valuable resource for the scientific community.

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Ralitoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralitoline is a thiazolidinone derivative that has demonstrated significant anticonvulsant properties in a variety of preclinical models. Its primary mechanism of action is the blockade of voltage-gated sodium channels, a key target in the development of antiepileptic drugs. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its pharmacological profile, experimental data, and the methodologies used to elucidate its activity. The information is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug discovery.

Introduction

This compound (CI-946) is a structurally novel compound that has shown promise as an anticonvulsant agent.[1] Unlike many conventional antiepileptic drugs, this compound's chemical structure as a thiazolidinone derivative sets it apart.[1] Preclinical studies have consistently highlighted its efficacy in models of generalized tonic-clonic and complex partial seizures.[1] This guide will detail the key in vivo and in vitro findings that characterize the anticonvulsant profile and mechanism of action of this compound.

In Vivo Anticonvulsant Activity

This compound has been evaluated in several rodent models of epilepsy to determine its efficacy and neurotoxicity. The quantitative data from these studies are summarized in the tables below.

Data Presentation

Table 1: Anticonvulsant Efficacy of this compound in Mice

| Test Model | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Active Plasma Concentration (ng/mL) |

| Maximal Electroshock Seizure (MES) | Abolition of tonic hindlimb extension | i.p. | 2.8[1] | ~1,300[2] |

| MES Threshold | Elevation of seizure threshold | i.p. | Not explicitly stated | ~300[2] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Protection against clonic seizures | i.p. | Limited activity at higher doses[1] | - |

| Intravenous Pentylenetetrazol (PTZ) Threshold | Elevation of clonic seizure threshold | i.p. | - | - |

| Strychnine Seizure | Prolonged latency to tonic seizures | i.p. | 5 and 10 mg/kg showed activity[1] | - |

Table 2: Neurotoxicity and Protective Index of this compound in Mice

| Test Model | Endpoint | Route of Administration | TD₅₀ (mg/kg) | Protective Index (TD₅₀/MES ED₅₀) |

| Rotorod Ataxia | Motor impairment | i.p. | 14.5[1] | 5.2[1] |

| Chimney Test | Motor impairment | i.p. | - | - |

In Vitro Mechanistic Studies

The primary mechanism underlying this compound's anticonvulsant effects has been identified as the blockade of voltage-gated sodium channels. This has been demonstrated through electrophysiological recordings and radioligand binding assays.

Data Presentation

Table 3: In Vitro Activity of this compound

| Assay | Preparation | Endpoint | IC₅₀ / Kᵈ |

| Whole-Cell Voltage Clamp | Cultured mouse spinal cord neurons | Block of sustained repetitive firing of sodium action potentials | 2 µM[3] |

| Whole-Cell Voltage Clamp | Cultured neonatal rat cardiomyocytes | Inhibition of fast sodium inward current | - |

| [³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-b) Binding | Rat brain synaptosomes | Inhibition of ligand binding | 25 µM (apparent Kᵈ)[3] |

Experimental Protocols

In Vivo Anticonvulsant and Neurotoxicity Models

-

Objective: To assess the ability of a compound to prevent the spread of seizures.

-

Animals: Male mice.

-

Procedure:

-

This compound or vehicle is administered intraperitoneally (i.p.).

-

At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50 Hz, 0.2 ms duration, for 0.2 s) is delivered through corneal electrodes.

-

The presence or absence of a tonic hindlimb extension seizure is recorded.

-

The ED₅₀, the dose that protects 50% of the animals from the tonic extension, is calculated.

-

-

Objective: To evaluate a compound's ability to raise the threshold for chemically induced seizures.

-

Animals: Male mice.

-

Procedure:

-

This compound or vehicle is administered i.p.

-

At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds).

-

The ability of the compound to prevent clonic seizures is assessed.

-

-

Objective: To assess the neurotoxic potential of a compound by measuring motor impairment.

-

Animals: Male mice.

-

Procedure:

-

Mice are trained to remain on a rotating rod (e.g., 6 rpm).

-

This compound or vehicle is administered i.p.

-

At the time of peak drug effect, the animals are placed on the rotating rod.

-

The inability of an animal to remain on the rod for a specified period (e.g., 1 minute) is indicative of motor impairment.

-

The TD₅₀, the dose that causes motor impairment in 50% of the animals, is calculated.

-

In Vitro Assays

-

Objective: To directly measure the effect of this compound on voltage-gated sodium currents.

-

Preparation: Cultured neurons (e.g., mouse spinal cord neurons or neonatal rat cardiomyocytes).

-

Procedure:

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single neuron.

-

The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit sodium currents. To assess use-dependent block, trains of depolarizing pulses are used.

-

This compound is applied to the bath solution, and the resulting changes in sodium current amplitude and kinetics are recorded and analyzed.

-

-

Objective: To determine the affinity of this compound for the neurotoxin binding site 2 on the voltage-gated sodium channel.

-

Preparation: Synaptosomes from rat brain tissue.

-

Procedure:

-

Synaptosomal membranes are incubated with a fixed concentration of [³H]BTX-b.

-

Increasing concentrations of this compound are added to compete for binding.

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific [³H]BTX-b binding (IC₅₀) is determined and used to calculate the apparent dissociation constant (Kᵈ).

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By binding to these channels, this compound stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization. This leads to a decrease in neuronal excitability and a reduction in the spread of seizure activity.

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a reevaluation of anticonvulsant profile and determination of "active" plasma concentrations in comparison with prototype antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

Ralitoline's Effect on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralitoline is a thiazolidinone derivative with potent anticonvulsant properties. Its primary mechanism of action is the modulation of neuronal excitability through the blockade of voltage-gated sodium channels. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's effects on neuronal function. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neuronal excitability is a fundamental process in the central nervous system, governed by the flow of ions across the neuronal membrane through various ion channels. Voltage-gated sodium channels (VGSCs) are critical players in this process, responsible for the initiation and propagation of action potentials. Dysregulation of VGSC function can lead to neuronal hyperexcitability, a hallmark of several neurological disorders, including epilepsy.

This compound has demonstrated significant anticonvulsant effects in various preclinical models.[1] Its mechanism of action is primarily attributed to its ability to block VGSCs in a state-dependent manner, preferentially interacting with the inactivated state of the channel. This leads to a reduction in the sustained repetitive firing of neurons, a key electrophysiological correlate of seizure activity.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data reported for this compound in various experimental paradigms.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Preparation | Assay | Reference |

| IC50 (Sustained Repetitive Firing) | 2 µM | Mouse | Cultured Spinal Cord Neurons | Electrophysiology | [2] |

| Kd ([3H]BTX-b Binding) | 25 µM | Rat | Brain Synaptosomes | Radioligand Binding Assay | [2] |

Table 2: In Vivo Efficacy and Toxicity of this compound

| Parameter | Value | Species | Administration | Test | Reference |

| ED50 (Anticonvulsant Effect) | 2.8 mg/kg | Mouse | Intraperitoneal | Maximal Electroshock Seizure (MES) | [1] |

| TD50 (Motor Impairment) | 14.5 mg/kg | Mouse | Intraperitoneal | Rotorod Ataxia Test | [1] |

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

This compound's primary molecular target is the voltage-gated sodium channel. Its anticonvulsant effect stems from its ability to modulate the activity of these channels in a manner that is both voltage-dependent and frequency-dependent (also known as use-dependent).[1] This means that this compound has a higher affinity for sodium channels that are in the inactivated state, which is more prevalent during the high-frequency neuronal firing that occurs during a seizure.

This state-dependent blockade results in a reduction of the number of available, functional sodium channels, thereby suppressing the sustained repetitive firing of action potentials that is characteristic of epileptic activity.[2] Importantly, this mechanism of action allows this compound to be more effective at controlling hyperexcitable neurons while having a lesser effect on neurons firing at a normal physiological rate.

Mechanism of this compound's state-dependent sodium channel blockade.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of a compound's activity. The following sections describe the methodologies used in key experiments to characterize this compound's effects.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on sodium currents.

-

Cell Preparation: Primary cultures of neonatal rat cardiomyocytes or mouse spinal cord neurons are prepared and maintained in appropriate culture media.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

-

Solutions:

-

Intracellular Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Extracellular Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX) may be used to isolate specific sodium channel subtypes if desired, although specific subtype selectivity for this compound has not been reported.

-

-

Voltage-Clamp Protocol for Frequency-Dependent Block:

-

Cells are held at a hyperpolarized membrane potential (e.g., -100 mV) where most sodium channels are in the resting state.

-

A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is delivered at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

The peak sodium current elicited by each pulse is measured.

-

The reduction in peak current amplitude with successive pulses in the train indicates frequency-dependent block.

-

-

Voltage-Clamp Protocol for Voltage-Dependent Block:

-

The steady-state inactivation of sodium channels is measured by applying a series of conditioning prepulses to various membrane potentials (e.g., from -120 mV to -40 mV for 500 ms) followed by a test pulse to a depolarized potential (e.g., -10 mV).

-

The relationship between the prepulse potential and the normalized peak sodium current is plotted to generate a steady-state inactivation curve.

-

The protocol is repeated in the presence of this compound to determine if there is a shift in the inactivation curve, which would indicate voltage-dependent block.

-

Workflow for whole-cell voltage-clamp experiments.

[3H]Batrachotoxin (BTX-b) Binding Assay

This radioligand binding assay is used to determine the affinity of this compound for the neurotoxin binding site 2 on the sodium channel.

-

Preparation of Synaptosomes: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are enriched in sodium channels.

-

Binding Reaction:

-

Synaptosomal membranes are incubated with a fixed concentration of [3H]BTX-b and varying concentrations of this compound.

-

The incubation is typically carried out in a buffer containing scorpion toxin (to enhance BTX-b binding) at a physiological temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]BTX-b (IC50) is determined.

-

The equilibrium dissociation constant (Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Workflow for the [3H]Batrachotoxin binding assay.

In Vivo Anticonvulsant and Motor Impairment Models

-

Maximal Electroshock Seizure (MES) Test:

-

Animal Model: Mice are used.

-

Procedure: A supramaximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.

-

Drug Administration: this compound is administered intraperitoneally at various doses prior to the electrical stimulus.

-

Endpoint: The ability of this compound to prevent the tonic hindlimb extension phase of the seizure is assessed. The ED50 (the dose effective in 50% of the animals) is calculated.

-

-

Rotorod Ataxia Test:

-

Animal Model: Mice are used.

-

Procedure: Mice are placed on a rotating rod, and the time they can remain on the rod before falling is measured.

-

Drug Administration: this compound is administered intraperitoneally at various doses.

-

Endpoint: The dose of this compound that causes 50% of the animals to fail the test (TD50) is determined as a measure of motor impairment.

-

Conclusion

This compound is a potent anticonvulsant that exerts its therapeutic effect by reducing neuronal excitability. Its primary mechanism of action involves the frequency- and voltage-dependent blockade of voltage-gated sodium channels. This state-dependent interaction allows for the preferential inhibition of hyperexcitable neurons, a desirable characteristic for an antiepileptic drug. The quantitative data from in vitro and in vivo studies support its efficacy and provide a therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel sodium channel modulators. Further research into the specific sodium channel subtype selectivity of this compound would provide a more complete understanding of its pharmacological profile.

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ralitoline in the Maximal Electroshock Seizure (MES) Test

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ralitoline is a thiazolidinone derivative that has demonstrated significant anticonvulsant properties in various preclinical models of epilepsy.[1] Its chemical structure is distinct from classical antiepileptic drugs. This document provides detailed application notes and protocols for evaluating the anticonvulsant efficacy of this compound using the maximal electroshock seizure (MES) test, a widely used model for generalized tonic-clonic seizures.[2][3] Additionally, it summarizes the quantitative data regarding its potency and therapeutic index and illustrates its mechanism of action.

Quantitative Data Summary

The anticonvulsant activity of this compound in the MES test and its associated neurotoxicity have been quantified to determine its therapeutic index. The following table summarizes the key efficacy and safety data for this compound administered intraperitoneally (i.p.) in mice.

| Parameter | Value (mg/kg, i.p.) | Description | Reference |

| Median Effective Dose (ED50) | 2.8 | The dose required to protect 50% of mice from the hindlimb tonic extensor component of MES-induced seizures. | [1] |

| Median Toxic Dose (TD50) | 14.5 | The dose at which 50% of mice exhibit motor impairment in the rotorod ataxia test. | [1] |

| Protective Index (PI = TD50/ED50) | 5.2 | A measure of the drug's therapeutic window; a higher PI indicates a wider margin of safety. | [1] |

Experimental Protocols

Maximal Electroshock Seizure (MES) Test Protocol

This protocol is designed to assess the ability of a compound to prevent the spread of seizures when neuronal circuits are maximally activated.[2]

1. Animal Model:

-

Species: Male CF-1 or C57BL/6 mice.[2]

-

Weight: 25-30 g.[4]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.[5]

2. Materials and Equipment:

-

This compound

-

Vehicle (e.g., 0.9% saline with a suitable solubilizing agent)

-

Electroconvulsometer (e.g., HSE-HA Rodent Shocker).[5]

-

Corneal electrodes.[2]

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride or proparacaine hydrochloride).[2][5]

-

Conductivity solution (e.g., 0.9% saline).[2]

-

Animal scale

-

Syringes and needles for administration

3. Experimental Procedure:

-

Dose Preparation: Prepare solutions of this compound at various concentrations in the chosen vehicle.

-

Animal Preparation and Dosing:

-

Weigh each mouse and calculate the appropriate dose volume.

-

Administer the prepared dose of this compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and the MES test should be consistent and based on the time to peak effect (TPE). For this compound, the onset of action is rapid, with a peak effect observed as early as 2 minutes post-injection.[6]

-

-

Anesthesia and Electrode Placement:

-

Induction of Seizure:

-

Observation and Endpoint:

-

Immediately after the stimulus, observe the animal's behavior. The seizure is characterized by a sequence of tonic flexion, tonic extension of the limbs, and clonic convulsions.[4]

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2] An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.

-

Determine the ED50 value using a suitable statistical method, such as probit analysis.

-

Visualizations

Experimental Workflow for the MES Test

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound: a reevaluation of anticonvulsant profile and determination of "active" plasma concentrations in comparison with prototype antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Ralitoline in Pentylenetetrazol (PTZ) Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralitoline is a thiazolidinone derivative that has demonstrated notable anticonvulsant properties in various preclinical seizure models.[1] Its primary mechanism of action is believed to be the blockade of voltage-gated sodium channels in a frequency- and voltage-dependent manner.[1] This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in the pentylenetetrazol (PTZ) seizure model, a widely used paradigm for screening potential anti-epileptic drugs, particularly for absence and myoclonic seizures. While this compound shows marked effects in models like the maximal electroshock seizure (MES) test, its activity in the subcutaneous (s.c.) PTZ seizure threshold test is more nuanced, showing limited protection at higher doses on its own but enhancing the efficacy of other anticonvulsants like ethosuximide.[1][2]

Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Pharmacodynamic Profile of this compound in Mice

| Parameter | Value | Seizure Model | Route of Administration | Source |

| ED₅₀ | 2.8 mg/kg | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | [1] |

| TD₅₀ (Neurotoxicity) | 14.5 mg/kg | Rotorod Ataxia Test | Intraperitoneal (i.p.) | [1] |

| Protective Index (TD₅₀/MES ED₅₀) | 5.2 | - | - | [1] |

| Peak Anticonvulsant Effect | ~2 minutes | Not specified | Intraperitoneal (i.p.) | [2] |

Table 2: Effects of this compound in the Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Threshold Test in Mice

| This compound Dose | Effect on Seizure Threshold | Combination with Ethosuximide | Source |

| Higher Doses (specific doses not detailed in source) | Limited protective actions | Increased the effectiveness of ethosuximide | [1] |

| Not specified | Not very active (possibly due to short duration of action) | - | [2] |

Experimental Protocols

Protocol 1: Evaluation of the Anticonvulsant Efficacy of this compound in the Acute s.c. PTZ-Induced Seizure Model in Mice

Objective: To assess the protective effect of this compound against seizures induced by a single subcutaneous injection of Pentylenetetrazol (PTZ).

Materials:

-

This compound

-

Pentylenetetrazol (PTZ)

-

Vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in distilled water)

-

Saline (0.9% NaCl)

-

Male Swiss albino mice (20-25 g)

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

-

Observation chambers (e.g., transparent Plexiglas cages)

-

Video recording equipment (optional but recommended)

-

Timer

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least 5 days prior to the experiment with free access to food and water.

-

Drug Preparation:

-

Prepare a stock solution of PTZ in saline (e.g., 8.5 mg/mL for an 85 mg/kg dose in a 10 mL/kg injection volume).

-

Prepare graded doses of this compound in the chosen vehicle. Based on the available literature, a range of doses should be explored (e.g., 5, 10, 20, and 40 mg/kg).

-

-

Experimental Groups:

-

Group 1: Vehicle control (receives vehicle i.p. followed by PTZ s.c.)

-

Group 2-5: this compound treatment groups (receive respective doses of this compound i.p. followed by PTZ s.c.)

-

Group 6: Positive control (e.g., Diazepam 4 mg/kg, i.p. followed by PTZ s.c.)

-

-

Administration:

-

Administer the vehicle, this compound, or positive control drug by intraperitoneal (i.p.) injection.

-

Given this compound's rapid onset of action, a short pretreatment time is recommended. A pretreatment time of 2-5 minutes before PTZ administration should be considered.[2]

-

Administer PTZ subcutaneously (s.c.) at a convulsant dose (e.g., 85 mg/kg).

-

-

Observation:

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

Observe the animals continuously for a period of 30 minutes.

-

Record the following parameters:

-

Latency to first myoclonic jerk (seconds): The time from PTZ injection to the first noticeable muscle twitch.

-

Latency to generalized clonic seizure (seconds): The time from PTZ injection to the onset of a seizure characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex.

-

Duration of generalized clonic seizure (seconds): The total time the animal exhibits generalized clonic convulsions.

-

Seizure Severity Score: Score the seizure severity using a modified Racine scale (see Table 3).

-

Mortality: Record the number of animals that do not survive within the observation period.

-

-

Table 3: Modified Racine Scale for PTZ-Induced Seizures in Mice

| Score | Behavioral Manifestation |

| 0 | No response |

| 1 | Ear and facial twitching |

| 2 | Myoclonic jerks without loss of righting reflex |

| 3 | Myoclonic jerks with loss of righting reflex |

| 4 | Generalized clonic seizures with loss of righting reflex |

| 5 | Tonic-clonic seizures |

| 6 | Death |

Data Analysis:

-

Compare the mean latencies, durations, and seizure scores between the vehicle control group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Analyze the percentage of animals protected from seizures in each group using Fisher's exact test.

Protocol 2: Investigating the Synergistic Effect of this compound and Ethosuximide in the s.c. PTZ Seizure Model

Objective: To determine if this compound potentiates the anticonvulsant effect of Ethosuximide against PTZ-induced seizures.

Materials:

-

Same as Protocol 1, with the addition of Ethosuximide.

Procedure:

-

Dose Selection:

-

Determine a sub-effective dose of this compound from the results of Protocol 1 (a dose that does not provide significant protection on its own).

-

Use a range of Ethosuximide doses to determine its ED₅₀ in the s.c. PTZ model.

-

-

Experimental Groups:

-

Group 1: Vehicle control + PTZ

-

Group 2: Sub-effective dose of this compound + PTZ

-

Group 3: Graded doses of Ethosuximide + PTZ

-

Group 4: Sub-effective dose of this compound + Graded doses of Ethosuximide + PTZ

-

-

Administration and Observation:

-

Follow the administration and observation procedures outlined in Protocol 1. Administer this compound (or its vehicle) and Ethosuximide (or its vehicle) at appropriate pretreatment times.

-

-

Data Analysis:

-

Calculate the ED₅₀ of Ethosuximide alone and in combination with the sub-effective dose of this compound.

-

A significant reduction in the ED₅₀ of Ethosuximide in the presence of this compound indicates a synergistic effect.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of PTZ-Induced Seizures

PTZ is a GABA-A receptor antagonist. Its administration leads to a reduction in inhibitory neurotransmission, resulting in neuronal hyperexcitability. This hyperexcitability is known to activate several downstream signaling pathways implicated in seizure generation and neuroinflammation.

Caption: Signaling pathways activated by PTZ leading to seizures.

Experimental Workflow for Evaluating this compound in the PTZ Model

The following diagram illustrates the general workflow for conducting an experiment to test the efficacy of this compound in the PTZ seizure model.

Caption: Experimental workflow for the PTZ seizure test.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the proposed mechanism of action of this compound in the context of neuronal excitability.

Caption: this compound's mechanism of action on sodium channels.

References

- 1. Anticonvulsant and sodium channel blocking effects of this compound in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a reevaluation of anticonvulsant profile and determination of "active" plasma concentrations in comparison with prototype antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ralitoline Administration in Rodent Seizure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ralitoline, a thiazolidinone derivative with potent anticonvulsant properties, in various rodent seizure models. The included protocols are based on established preclinical screening methods and aim to guide researchers in evaluating the efficacy and neurotoxicity of this compound and similar compounds.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-sensitive sodium channels. By inhibiting the fast sodium inward current in a frequency- and voltage-dependent manner, this compound suppresses sustained, high-frequency repetitive firing of neurons, a hallmark of seizure activity. This action is thought to underlie its efficacy against generalized tonic-clonic and complex partial seizures.[1]

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and neurotoxicity of this compound in various rodent seizure models.

Table 1: Anticonvulsant Efficacy of this compound in Mice

| Seizure Model | Test Parameter | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock Seizure (MES) | Abolition of hindlimb tonic extension | Intraperitoneal (i.p.) | 2.8 | [1] |

| Strychnine-Induced Seizures | Prolonged latency of tonic seizures | Intraperitoneal (i.p.) | 5 and 10 (effective doses) | [1] |

| Pentylenetetrazol (PTZ) Seizure Threshold | Limited protective action | Intraperitoneal (i.p.) | Higher doses required | [1] |

Table 2: Neurotoxicity of this compound in Mice

| Test | Parameter | Route of Administration | TD50 (mg/kg) | Protective Index (TD50/MES-ED50) | Reference |

| Rotorod Ataxia Test | Motor impairment | Intraperitoneal (i.p.) | 14.5 | 5.2 | [1] |

Table 3: Efficacy of this compound in Rats

| Seizure Model | Test Parameter | Route of Administration | Effective Dose (mg/kg) | Reference |

| Electrically-Evoked Hippocampal Discharges | Reduced duration of discharges | Not specified | 5 | [1] |

| Electrically-Evoked Hippocampal Discharges | Raised focal stimulation threshold | Not specified | 10 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in rodent seizure models.

General Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Maximal Electroshock Seizure (MES) Test in Mice

This model is used to evaluate the ability of a compound to prevent the spread of seizures.

1. Animals:

-

Species: Mouse (e.g., CF-1 or C57BL/6 strains)[2]

-

Sex: Male

-

Weight: 20-25 g

-

Acclimation: At least 3 days to the housing facility.

2. Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

0.5% Tetracaine hydrochloride solution (local anesthetic)[2]

-

0.9% Saline solution[2]

3. Procedure:

-

Drug Administration:

-

Prepare a solution or suspension of this compound in the chosen vehicle.

-

Administer this compound or vehicle intraperitoneally (i.p.) to different groups of mice.

-

-

Pretreatment Time:

-

The peak effect of this compound is observed shortly after administration. A pretreatment time of 15-30 minutes is recommended.

-

-

Seizure Induction:

-

Apply one drop of 0.5% tetracaine hydrochloride solution to the cornea of each mouse for local anesthesia.[2]

-

After a few seconds, apply a drop of 0.9% saline to the corneas to ensure good electrical contact.[2]

-

Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via the corneal electrodes.[2]

-

-

Observation and Scoring:

-

Immediately after the electrical stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.

-

The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[2]

-

-

Data Analysis:

-

Determine the number of animals protected in each group.

-

Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

-

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

This model is used to assess a compound's ability to raise the seizure threshold.

1. Animals:

-

Same as in Protocol 1.

2. Materials:

-

This compound

-

Vehicle

-

Pentylenetetrazol (PTZ)

-

Saline (for PTZ solution)

3. Procedure:

-

Drug Administration:

-

Administer this compound or vehicle i.p. to different groups of mice.

-

-

Pretreatment Time:

-

A pretreatment time of 15-30 minutes is recommended.

-

-

Seizure Induction:

-

Administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

-

-

Observation and Scoring:

-

Observe the mice for a period of 30 minutes for the onset of myoclonic jerks and generalized clonic seizures.

-

Record the latency to the first seizure and the presence or absence of seizures.

-

-

Data Analysis:

-

Compare the seizure latency and the percentage of animals exhibiting seizures between the this compound-treated and vehicle-treated groups.

-

Protocol 3: Strychnine-Induced Seizure Test in Mice

This model assesses a compound's ability to counteract seizures mediated by the glycine receptor antagonist strychnine.

1. Animals:

-

Same as in Protocol 1.

2. Materials:

-

This compound

-

Vehicle

-

Strychnine sulfate

-

Saline (for strychnine solution)

3. Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 5 and 10 mg/kg) or vehicle i.p. to different groups of mice.[1]

-

-

Pretreatment Time:

-

A pretreatment time of 15-30 minutes is recommended.

-

-

Seizure Induction:

-

Administer an i.p. injection of strychnine at a dose that reliably induces tonic seizures (e.g., 1.25 mg/kg).

-